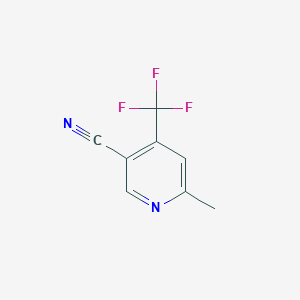

6-Methyl-4-(trifluoromethyl)nicotinonitrile

Description

Properties

IUPAC Name |

6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c1-5-2-7(8(9,10)11)6(3-12)4-13-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXIVQMBORORMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381724 | |

| Record name | 6-methyl-4-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13600-49-2 | |

| Record name | 6-methyl-4-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methyl-4-(trifluoromethyl)nicotinonitrile physical properties

An In-depth Technical Guide to the Physical Properties of 6-Methyl-4-(trifluoromethyl)nicotinonitrile

Introduction

This compound is a substituted pyridine derivative that holds significant interest for researchers in medicinal chemistry and materials science. As a key intermediate, its unique structural features—a pyridine core, a nitrile group, a methyl group, and a highly electronegative trifluoromethyl group—make it a versatile building block for the synthesis of more complex molecules. The trifluoromethyl group, in particular, is known to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds, making this molecule a valuable precursor in drug development programs targeting a range of disorders.[1] A thorough understanding of its core physical properties is paramount for its effective handling, reaction optimization, and integration into synthetic workflows.

This guide provides a detailed examination of the known physical characteristics of this compound, grounded in available technical data. It is designed to equip researchers, chemists, and drug development professionals with the essential knowledge required for its application in a laboratory setting.

Compound Identification and Molecular Structure

Correctly identifying a chemical compound is the foundational step for any scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | [2] |

| CAS Number | 13600-49-2 | [2][3][4] |

| Molecular Formula | C₈H₅F₃N₂ | [1][4] |

| Molecular Weight | 186.13 g/mol | [1][4] |

| MDL Number | MFCD01570786 | [4] |

The presence of the electron-withdrawing trifluoromethyl group and the nitrile group on the pyridine ring significantly influences the molecule's electronic distribution and, consequently, its physical and chemical properties.

Core Physical Properties Summary

The physical properties of a compound dictate its state, solubility, and volatility, which are critical parameters for designing experimental setups, purification methods, and storage protocols. The majority of the available data for this compound is computationally predicted, a common scenario for specialized reagents.

| Physical Property | Value | Notes | Source |

| Boiling Point | 57 °C | Predicted | [3] |

| 249.6 °C at 760 mmHg | - | [1] | |

| Density | 1.31 ± 0.1 g/cm³ | Predicted | [3] |

| pKa | 0.13 ± 0.18 | Predicted | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | - | [1][3] |

Note on conflicting data: A significant discrepancy exists in the reported boiling points (57 °C vs. 249.6 °C). The lower value may represent a boiling point under vacuum, a common practice for purifying organic compounds, while the higher value likely corresponds to the boiling point at standard atmospheric pressure. Researchers should consider experimental verification to determine the correct boiling point under their specific laboratory conditions.

Detailed Analysis of Physical Properties

Volatility and Boiling Point

The boiling point is a direct measure of the strength of intermolecular forces. For this compound, these forces are primarily dipole-dipole interactions, influenced by the polar nitrile and trifluoromethyl groups. The reported boiling point of 249.6°C at atmospheric pressure suggests that significant thermal energy is required to overcome these interactions and transition the substance into the gas phase.[1] This relatively high boiling point is advantageous for reactions conducted at elevated temperatures, as it minimizes evaporative loss.

Density

The predicted density of 1.31 g/cm³ indicates that the compound is denser than water.[3] This is a crucial consideration for liquid-liquid extractions, where it would constitute the lower organic layer if used with an aqueous phase. The high atomic mass of fluorine contributes significantly to the molecule's overall density.

Acidity and Basicity (pKa)

The predicted pKa of 0.13 is associated with the protonated form of the pyridine nitrogen.[3] This low value signifies that this compound is a weak base. The strong electron-withdrawing effect of the adjacent trifluoromethyl group and the cyano group significantly reduces the electron density on the pyridine nitrogen, making it less available to accept a proton compared to unsubstituted pyridine (pKa ≈ 5.2). This property is critical when selecting appropriate catalysts or reaction conditions, as the compound will not readily act as a base scavenger.

Storage and Handling

The recommended storage condition is at room temperature in a dry, sealed environment.[1][3] The "sealed" recommendation is vital to prevent hydration or reaction with atmospheric moisture, which could potentially hydrolyze the nitrile group over long-term storage, especially in the presence of acidic or basic impurities.

Experimental Protocol: Boiling Point Determination

To resolve the discrepancy in reported values and ensure procedural integrity, a standard protocol for determining the boiling point at atmospheric pressure is essential. This method provides a self-validating system for obtaining a reliable physical constant.

Objective: To accurately determine the boiling point of this compound using a standard distillation setup.

Materials:

-

Round-bottom flask (10-25 mL)

-

Heating mantle with a stirrer

-

Distillation head with a thermometer adapter

-

Thermometer (-10 to 360 °C)

-

Condenser (Liebig or similar)

-

Receiving flask

-

Boiling chips

-

Clamps and support stand

-

Sample of this compound

Methodology:

-

Apparatus Assembly:

-

Set up the distillation apparatus in a fume hood.

-

Place 5-10 mL of the compound into the round-bottom flask along with 2-3 boiling chips to ensure smooth boiling.

-

Connect the flask to the distillation head and position the thermometer. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This placement ensures the measured temperature is that of the vapor in thermal equilibrium with the liquid.

-

Attach the condenser to the side-arm of the distillation head and secure it. Connect the lower condenser inlet to a cold water source and lead the upper outlet to a drain.

-

Place the receiving flask at the end of the condenser to collect the distillate.

-

-

Heating and Observation:

-

Begin heating the sample gently using the heating mantle.

-

Observe the sample for the onset of boiling. As the vapor rises, it will condense and drip back into the flask. This process is known as reflux.

-

Slowly increase the heating rate until the vapor level rises to the thermometer bulb.

-

Record the temperature when the first drop of distillate is collected in the receiving flask.

-

Continue to observe the temperature. A pure compound will exhibit a stable and narrow boiling point range (typically 1-2 °C).

-

-

Data Recording:

-

Record the temperature at which a steady distillation rate is achieved and the temperature remains constant. This is the observed boiling point.

-

Record the ambient atmospheric pressure, as boiling point is pressure-dependent. If the pressure is not 760 mmHg, a nomograph can be used to correct the boiling point to standard pressure.

-

The following diagram illustrates the logical workflow for this experimental procedure.

Conclusion

This compound is a chemical intermediate with physical properties that are heavily influenced by its trifluoromethyl and nitrile functional groups. Its predicted high boiling point, density greater than water, and weak basicity are key parameters that inform its handling, reaction design, and purification. While much of the available data is computational, it provides a strong foundation for laboratory work. Standard experimental verification, as outlined in the boiling point determination protocol, is a critical practice for establishing validated physical constants and ensuring reproducible, high-quality research outcomes.

References

6-Methyl-4-(trifluoromethyl)nicotinonitrile chemical structure and IUPAC name

An In-depth Technical Guide to 6-Methyl-4-(trifluoromethyl)nicotinonitrile

Executive Summary: This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal and agrochemical research. We will delve into its fundamental chemical identity, physicochemical properties, a detailed proposed synthesis pathway with mechanistic rationale, and its applications. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile heterocyclic compound.

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical and pharmacokinetic properties. When appended to a pyridine ring, it can significantly enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functionalities, thereby improving target binding affinity.[1]

This compound sits at the confluence of these strategic advantages. It offers a trifluoromethylated pyridine core, a nitrile group that serves as a versatile synthetic handle and a potential pharmacophore, and a methyl group that provides an additional vector for modification or steric influence. This unique combination of features makes it an exceptionally valuable intermediate for constructing complex molecular architectures aimed at a wide array of biological targets.[1]

Compound Profile: this compound

Nomenclature and Chemical Structure

-

IUPAC Name: 6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile[2]

-

Common Name: this compound

-

Molecular Structure:

Physicochemical Properties

The properties of this compound make it amenable to a variety of standard organic synthesis conditions. Its solid form and relatively high boiling point simplify handling and purification. All quantitative data are summarized in the table below for clarity.

| Property | Value | Source(s) |

| Molecular Weight | 186.13 g/mol | [1][3] |

| Appearance | Solid (form) | N/A |

| Boiling Point | 249.6°C at 760 mmHg | [1] |

| Density | 1.31 ± 0.1 g/cm³ (Predicted) | N/A |

| pKa | 0.13 ± 0.18 (Predicted) | N/A |

| Storage Conditions | Room temperature, in a dry and sealed container | [1] |

Synthesis and Mechanistic Insights

While multiple synthetic routes to substituted trifluoromethylpyridines exist, a robust and scalable pathway can be proposed based on established pyridine ring-forming reactions. The following protocol is a logical construction based on a patented method for analogous structures, providing a reliable framework for laboratory synthesis.[4] The overall strategy involves building the substituted pyridine ring from acyclic precursors, followed by functional group manipulations.

Proposed Synthetic Workflow

The synthesis can be logically divided into three primary stages: construction of the core pyridone ring, chlorination to activate the scaffold, and final reductive dehalogenation.

Caption: Proposed three-stage synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile

This initial step utilizes a classic condensation reaction to construct the heterocyclic core.

-

Rationale: The reaction between a β-ketoester (ethyl 4,4,4-trifluoroacetoacetate) and an active methylene compound (cyanoacetamide) is a well-established, high-yielding method for forming substituted pyridone rings. Potassium hydroxide acts as a base to deprotonate the active methylene group of cyanoacetamide, initiating the nucleophilic attack on the ketoester.

-

Methodology:

-

To a solution of potassium hydroxide in ethanol, add equimolar amounts of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of ~4-5.

-

The resulting precipitate is the dihydroxy-pyridine intermediate. Collect the solid by filtration, wash with cold water, and dry under vacuum.[4]

-

Step 2: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

The hydroxyl groups of the pyridone are converted to chlorides, creating a more versatile intermediate for subsequent reactions.

-

Rationale: Phosphoryl chloride (POCl₃) is a standard and highly effective reagent for converting hydroxyl groups on a pyridine ring (or its tautomeric pyridone form) into chloro groups. These chloro-substituents are excellent leaving groups for nucleophilic aromatic substitution or can be removed via reduction.

-

Methodology:

-

In a flask equipped with a reflux condenser, carefully add the dried dihydroxy-intermediate from Step 1 to an excess of phosphoryl chloride (POCl₃).

-

Heat the mixture to reflux for 3-5 hours. The reaction should become a clear solution.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry.[4]

-

Step 3: Synthesis of this compound

The final step involves the selective removal of the chloro groups via catalytic hydrogenation.

-

Rationale: Palladium on carbon (Pd/C) is a premier catalyst for the hydrogenolysis of aryl chlorides. In the presence of a hydrogen source and a base (to neutralize the HCl byproduct), the C-Cl bonds are cleaved and replaced with C-H bonds. This is a clean and efficient method for dehalogenation.

-

Methodology:

-

Dissolve the dichloro-intermediate from Step 2 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) and a slight excess of a base, such as triethylamine.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final, high-purity this compound.

-

Applications in Research and Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value starting material. Its utility stems from the strategic placement of its functional groups.

-

As a Synthetic Building Block: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This allows for the elaboration of the pyridine core into a vast array of more complex derivatives.[1] The presence of the chloro-precursor (from Step 2 of the synthesis) also allows for nucleophilic substitution reactions, enabling the introduction of various moieties at the 2- and 6-positions.[5]

-

Role of the Trifluoromethyl Group: As previously mentioned, the -CF₃ group is critical for modern drug design. It enhances metabolic stability and lipophilicity, which are key parameters in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]

-

The Nitrile as a Bioisostere: In certain contexts, the nitrile group can act as a bioisostere for a carbonyl group, capable of acting as a hydrogen bond acceptor in interactions with protein targets. This makes it a valuable feature when designing enzyme inhibitors or receptor antagonists.

The compound is primarily used in the synthesis of APIs targeting neurological and metabolic disorders, as well as in the creation of advanced pesticides and herbicides where the trifluoromethylpyridine scaffold is known to confer high efficacy.[1]

Handling, Storage, and Safety

Proper handling is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification: This compound is classified as harmful if swallowed (H302).[3] Related trifluoromethyl nicotinonitriles are also known to cause skin and eye irritation and may cause respiratory irritation.[2][6]

-

Recommended Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][3]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a quintessential example of a modern chemical building block, engineered for utility and performance. Its trifluoromethylated pyridine core provides a metabolically robust and biologically relevant scaffold, while its nitrile functionality offers a gateway for diverse synthetic transformations. The reliable, multi-step synthesis pathway detailed herein provides a clear roadmap for its preparation on a laboratory scale. For research teams engaged in the discovery of next-generation pharmaceuticals and agrochemicals, a thorough understanding of this compound's properties and synthesis is not just advantageous—it is essential for innovation.

References

- 1. This compound [myskinrecipes.com]

- 2. aksci.com [aksci.com]

- 3. CAS 13600-49-2 | 6-Methyl-4-trifluoromethyl-nicotinonitrile - Synblock [synblock.com]

- 4. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 5. 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile (478049-80-8) for sale [vulcanchem.com]

- 6. 6-(Trifluoromethyl)nicotinonitrile - High purity | EN [georganics.sk]

A Technical Guide to Determining the Aqueous and Organic Solubility of 6-Methyl-4-(trifluoromethyl)nicotinonitrile

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. This technical guide presents a comprehensive framework for determining the solubility of 6-Methyl-4-(trifluoromethyl)nicotinonitrile, a novel heterocyclic compound, in a range of common aqueous and organic laboratory solvents. As no public solubility data for this specific molecule is available, this document provides a robust, first-principles approach, detailing the underlying theory, a validated experimental protocol based on the gold-standard shake-flask method, and a template for data analysis and interpretation. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a foundational physicochemical profile of this and similar chemical entities.

Introduction: The Critical Role of Solubility

This compound is a substituted pyridine derivative featuring a trifluoromethyl group, a methyl group, and a nitrile moiety.[1][2] The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the pyridine ring and nitrile group introduce polarity and potential for specific molecular interactions.[3][4][5] Understanding the solubility of this compound is paramount for its progression in any research and development pipeline. Poor solubility can lead to unreliable results in biological assays, challenges in formulation for in vivo studies, and ultimately, poor oral bioavailability.[6][7][8]

This guide provides a self-validating, step-by-step protocol to accurately measure the thermodynamic equilibrium solubility of this compound, ensuring reproducible and reliable data generation for informed decision-making in drug discovery and development projects.

Physicochemical Principles & Structural Considerations

The solubility of a compound is governed by its structure and the properties of the solvent.[7] The principle of "like dissolves like" is a useful heuristic, suggesting that polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[9]

-

This compound:

-

Polar Features: The nitrogen atom in the pyridine ring and the cyano (-C≡N) group are electronegative, creating significant molecular dipoles.[10][11] The nitrogen lone pair can act as a hydrogen bond acceptor, promoting solubility in protic solvents like water and alcohols.[10]

-

Non-Polar Features: The methyl (-CH₃) group and, notably, the trifluoromethyl (-CF₃) group contribute to the molecule's lipophilicity.[12] The CF₃ group is highly hydrophobic and can significantly impact solubility.[4][12]

-

Overall Profile: The molecule possesses both polar and non-polar characteristics, suggesting it will exhibit varied solubility across different solvents. Its solubility in water is expected to be limited but potentially enhanced in organic solvents, particularly those with moderate to high polarity that can engage with the nitrile and pyridine functionalities.

-

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

To ensure the highest accuracy, the thermodynamic (or equilibrium) solubility must be measured. This value represents the true saturation point of the solvent with the compound at a given temperature when the system has reached equilibrium.[8][13] The most reliable and widely used method for this determination is the Saturation Shake-Flask Method .[14][15]

Materials & Equipment

-

This compound (solid powder)

-

Selection of Solvents (HPLC Grade):

-

Aqueous: Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone

-

Non-Polar: Toluene, Hexane

-

-

Analytical Balance

-

Glass Vials (e.g., 1.5-4 mL) with screw caps

-

Thermomixer or orbital shaker with temperature control

-

Syringeless filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

The following protocol is designed to be a self-validating system, ensuring that equilibrium is truly reached and the measurements are accurate.

Step 1: Preparation of Vials Add an excess amount of solid this compound to each labeled vial. "Excess" is critical to ensure a saturated solution is formed and solid material remains at the end of the experiment.[14] A general starting point is to add ~2-5 mg of compound to 1 mL of solvent.

Step 2: Addition of Solvents Accurately pipette a known volume (e.g., 1.0 mL) of each selected solvent into the corresponding vials containing the solid compound.

Step 3: Equilibration Securely cap the vials and place them in a thermomixer or orbital shaker. Incubate the samples at a constant temperature (typically 25 °C or 37 °C for biological relevance) with continuous agitation for at least 24 hours.[6][13] This extended incubation is crucial to ensure the system reaches thermodynamic equilibrium.[13] For some compounds, 48 hours may be necessary, which can be confirmed by taking measurements at 24h and 48h and observing no significant change.

Step 4: Phase Separation After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringeless filter into a clean HPLC vial.[16][17] This step is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.[18]

Step 5: Sample Dilution For solvents in which the compound is expected to have high solubility (e.g., DMSO, acetone), the saturated solution will likely need to be diluted with a suitable solvent (often the mobile phase of the HPLC method) to fall within the linear range of the analytical method's calibration curve. Record the dilution factor accurately.

Step 6: Quantification by HPLC Analyze the concentration of the dissolved compound in the filtered samples using a validated HPLC-UV method.[9][19][20] This involves creating a standard calibration curve from solutions of known concentrations of this compound.

Visual Workflow of the Shake-Flask Method

Caption: Experimental workflow for the Shake-Flask solubility assay.

Data Presentation and Interpretation

The results from the HPLC analysis should be used to calculate the solubility in both mass/volume (mg/mL) and molar (mol/L) units. The data should be compiled into a clear, concise table.

Table 1: Illustrative Solubility Profile of this compound at 25 °C (Note: The following data are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.)

| Solvent | Solvent Type | Relative Polarity [21] | Solubility (mg/mL) | Solubility (mM) |

| Hexane | Non-Polar | 0.009 | < 0.1 | < 0.54 |

| Toluene | Non-Polar | 0.099 | 5.2 | 27.9 |

| Acetone | Polar Aprotic | 0.355 | 155 | 833 |

| Acetonitrile (ACN) | Polar Aprotic | 0.460 | 85 | 457 |

| Ethanol | Polar Protic | 0.654 | 60 | 322 |

| Methanol | Polar Protic | 0.762 | 45 | 242 |

| Water | Polar Protic | 1.000 | 0.2 | 1.07 |

| PBS (pH 7.4) | Aqueous Buffer | ~1.0 | 0.18 | 0.97 |

| DMSO | Polar Aprotic | 0.444 | > 200 | > 1074 |

(Molecular Weight of C₈H₅F₃N₂ used for calculation: 186.13 g/mol [2])

Interpretation of Illustrative Data

-

Aqueous Solubility: The compound exhibits very low solubility in aqueous media (Water, PBS), as is common for many drug candidates.[7] This is a critical parameter for biopharmaceutical classification (BCS).[22][23][24]

-

Organic Solubility: The compound shows excellent solubility in polar aprotic solvents like DMSO and Acetone. This is consistent with the polar nature of the nitrile and pyridine groups.[11][25] DMSO is therefore an ideal solvent for preparing high-concentration stock solutions for in vitro screening.[18][26]

-

Solvent Polarity Trend: Solubility does not follow a simple linear relationship with solvent polarity.[21][27] While it is poorly soluble in non-polar hexane, its solubility in polar protic solvents (ethanol, methanol) is moderate, likely due to hydrogen bonding with the pyridine nitrogen.[10] The extremely high solubility in DMSO and acetone highlights the importance of dipole-dipole interactions for this molecule.

Logical Relationship of Solvent Properties to Solubility

Caption: Interplay of solvent and compound features dictating solubility.

Conclusion

This guide outlines a definitive and robust methodology for characterizing the solubility of this compound. By adhering to the principles of thermodynamic equilibrium and employing the validated shake-flask protocol, researchers can generate high-quality, reliable data. This foundational information is indispensable for guiding formulation strategies, ensuring data integrity in biological assays, and making informed decisions throughout the drug discovery and development process. The provided framework serves not only as a specific protocol for the title compound but also as a template for the broader physicochemical characterization of novel chemical entities.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | 13600-49-2 [chemicalbook.com]

- 3. Applications of trifluoromethyl pyridine [huimengchem.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. enamine.net [enamine.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. evotec.com [evotec.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. researchgate.net [researchgate.net]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 20. improvedpharma.com [improvedpharma.com]

- 21. chem.rochester.edu [chem.rochester.edu]

- 22. who.int [who.int]

- 23. ema.europa.eu [ema.europa.eu]

- 24. database.ich.org [database.ich.org]

- 25. ijsat.org [ijsat.org]

- 26. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 27. research.cbc.osu.edu [research.cbc.osu.edu]

Spectroscopic Characterization of 6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile. As a potentially valuable building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application and further development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth predictions of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside validated protocols for experimental acquisition.

Introduction

6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a substituted pyridine derivative featuring a trifluoromethyl group at the 4-position, a methyl group at the 6-position, and a nitrile group at the 3-position. The unique substitution pattern on the pyridine ring is anticipated to confer specific electronic and steric properties, making it an attractive scaffold for the synthesis of new chemical entities. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitrile group offers a versatile handle for further chemical transformations. Accurate spectroscopic characterization is the cornerstone of confirming the identity, purity, and structure of this and any novel compound.

This guide will delve into the predicted spectroscopic signatures of 6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile, providing a foundational dataset for researchers. The predictions are based on established principles of spectroscopy and analysis of data from structurally analogous compounds.

Molecular Structure and Predicted Spectroscopic Data

The chemical structure of 6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is presented below, with atoms numbered for the purpose of NMR spectral assignment.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Molecular structure of 6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 8.8 - 9.0 | Singlet | - | 1H | H2 |

| ~ 7.5 - 7.7 | Singlet | - | 1H | H5 |

| ~ 2.7 - 2.9 | Singlet | - | 3H | H7 (CH₃) |

Rationale for Predictions:

-

H2: The proton at the C2 position is adjacent to the ring nitrogen and the carbon bearing the nitrile group. The electron-withdrawing nature of the nitrogen and the nitrile group will deshield this proton, shifting it significantly downfield.

-

H5: The proton at the C5 position is expected to be a singlet due to the absence of adjacent protons for coupling. Its chemical shift will be influenced by the methyl group at C6 and the trifluoromethyl group at C4.

-

H7 (CH₃): The methyl protons at C7 will appear as a singlet in the typical aliphatic region for a methyl group attached to an aromatic ring.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will be more complex, with distinct signals for each carbon atom in the molecule. The trifluoromethyl group will cause the C10 signal to appear as a quartet due to one-bond C-F coupling, and the C4 signal will also show a smaller quartet splitting due to two-bond C-F coupling.

| Chemical Shift (δ, ppm) | Quartet (J_CF, Hz) | Assignment |

| ~ 160 - 162 | - | C6 |

| ~ 152 - 154 | - | C2 |

| ~ 135 - 140 | Quartet, ~35-40 Hz | C4 |

| ~ 125 - 128 | - | C5 |

| ~ 118 - 122 | Quartet, ~270-275 Hz | C10 (CF₃) |

| ~ 115 - 117 | - | C8 (CN) |

| ~ 105 - 108 | - | C3 |

| ~ 24 - 26 | - | C7 (CH₃) |

Rationale for Predictions:

-

The chemical shifts are predicted based on the electronic effects of the substituents. The electron-withdrawing trifluoromethyl and nitrile groups will influence the chemical shifts of the ring carbons.

-

The carbon of the trifluoromethyl group (C10) will exhibit a large one-bond coupling constant with the three fluorine atoms, resulting in a quartet.

-

The C4 carbon, directly attached to the trifluoromethyl group, will show a smaller two-bond C-F coupling, also appearing as a quartet.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the nitrile and trifluoromethyl functional groups, as well as vibrations from the substituted pyridine ring.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 2230 - 2210 | Medium | C≡N (Nitrile) stretch |

| ~ 1350 - 1150 | Strong, multiple bands | C-F (Trifluoromethyl) stretches |

| ~ 1600 - 1450 | Medium to Strong | C=C and C=N ring stretches |

| ~ 3100 - 3000 | Weak | Aromatic C-H stretch |

| ~ 2980 - 2850 | Weak | Aliphatic C-H stretch |

Rationale for Predictions:

-

The nitrile group has a very characteristic and sharp absorption in the 2230-2210 cm⁻¹ region.

-

The C-F bonds of the trifluoromethyl group give rise to strong and broad absorption bands in the 1350-1150 cm⁻¹ region.

-

The pyridine ring vibrations and C-H stretches are expected in their typical regions.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z | Predicted Identity |

| 186 | [M]⁺ (Molecular Ion) |

| 167 | [M - F]⁺ |

| 117 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

Rationale for Predictions:

-

The molecular weight of C₈H₅F₃N₂ is 186.14 g/mol . The molecular ion peak is expected at m/z 186.

-

A common fragmentation pathway for trifluoromethyl-containing compounds is the loss of a fluorine atom or the entire CF₃ group.

-

The CF₃⁺ cation itself is a stable fragment and is often observed at m/z 69.

Experimental Methodologies

The following are detailed, step-by-step protocols for the acquisition of spectroscopic data for a solid organic compound like 6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile.

Diagram 2: Spectroscopic Analysis Workflow

Caption: A typical workflow for the spectroscopic characterization of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Record the ¹H and ¹³C NMR spectra on a 500 MHz (or higher field) NMR spectrometer.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire the spectrum with a larger number of scans (typically 1024 or more) to obtain adequate signal intensity.

-

-

Data Processing:

-

Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the signals in the ¹H spectrum and determine the multiplicities and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as acetonitrile or methanol.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and determine its accurate mass.

-

Compare the experimentally determined accurate mass with the calculated exact mass of the compound to confirm the elemental composition.

-

Analyze the fragmentation pattern to gain further structural information.

-

Conclusion

The predicted spectroscopic data and outlined experimental protocols in this guide provide a robust framework for the characterization of 6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile. By understanding the expected NMR, IR, and MS signatures, researchers can efficiently confirm the synthesis of this novel compound, assess its purity, and proceed with confidence in its further application in research and development. The unique electronic properties imparted by the trifluoromethyl, methyl, and nitrile substituents on the pyridine core make this a compound of significant interest, and its thorough spectroscopic analysis is the first critical step in unlocking its potential.

The Trifluoromethyl Group: A Keystone in the Design of Bioactive Nicotinonitrile Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the nicotinonitrile scaffold represents a powerful and versatile approach in modern medicinal chemistry. This guide provides a comprehensive analysis of the multifaceted roles of the CF₃ group in modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of nicotinonitrile derivatives. Through an exploration of its profound electronic and steric effects, this document elucidates how the trifluoromethyl moiety enhances target affinity, improves metabolic stability, and influences membrane permeability. Detailed experimental protocols for the synthesis of key trifluoromethylated nicotinonitrile building blocks and for the in vitro evaluation of their biological activity are presented. Furthermore, this guide delves into specific structure-activity relationships (SAR) of trifluoromethyl-nicotinonitrile derivatives, particularly in the context of kinase inhibition and anticancer activity, supported by quantitative data and mechanistic insights. Visual diagrams of synthetic workflows and biological pathways, along with tabulated comparative data, offer a clear and actionable framework for the rational design of next-generation therapeutics based on this privileged scaffold.

Introduction: The Strategic Value of Fluorination in Drug Discovery

The introduction of fluorine and fluorinated motifs into drug candidates has become a cornerstone of contemporary drug design.[1] Among these, the trifluoromethyl (CF₃) group stands out for its unique and potent ability to modulate a molecule's properties in a predictable and often beneficial manner.[2] The CF₃ group is characterized by its high electronegativity, steric bulk, and exceptional stability, making it a valuable tool for fine-tuning the biological and pharmacological profiles of therapeutic agents.[3]

The nicotinonitrile (3-cyanopyridine) core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral agents.[3][4] The combination of the trifluoromethyl group with the nicotinonitrile framework has proven to be a particularly fruitful strategy for the development of novel therapeutics, especially in the realm of oncology and kinase inhibition.[5][6] This guide will provide an in-depth exploration of the critical role the CF₃ group plays in shaping the therapeutic potential of nicotinonitrile derivatives.

Physicochemical and Electronic Impact of the Trifluoromethyl Group

The profound influence of the trifluoromethyl group on the biological activity of nicotinonitrile derivatives stems from its fundamental effects on the molecule's physicochemical and electronic properties.

Lipophilicity and Membrane Permeability

The CF₃ group is significantly more lipophilic than a hydrogen or methyl group.[7] This increased lipophilicity can enhance a compound's ability to cross biological membranes, such as the cell membrane and the blood-brain barrier, leading to improved absorption, distribution, and target engagement.[8] The Hansch-Fujita lipophilicity constant (π) for the CF₃ group is approximately +0.88, indicating its strong contribution to a molecule's overall lipophilicity.[9]

Electronic Effects: A Powerful Electron-Withdrawing Group

The three highly electronegative fluorine atoms make the trifluoromethyl group a potent electron-withdrawing substituent.[3] When attached to the pyridine ring of a nicotinonitrile, the CF₃ group significantly alters the electron density distribution of the aromatic system.[7] This strong inductive effect (-I) can:

-

Modulate pKa: Decrease the basicity of the pyridine nitrogen, affecting the molecule's ionization state at physiological pH.

-

Enhance Binding Affinity: Influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with its biological target.[8]

-

Direct Synthetic Reactions: The electron-withdrawing nature of the CF₃ group can direct the regioselectivity of subsequent chemical modifications.

Metabolic Stability: Blocking Metabolic Hotspots

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[9] This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[10][11] By strategically replacing a metabolically labile group, such as a methyl group, with a CF₃ group, a major metabolic pathway can be blocked, leading to:

-

Increased half-life (t₁/₂): A longer duration of action in the body.

-

Improved bioavailability: A greater fraction of the administered dose reaches systemic circulation.

-

Reduced formation of metabolites: Potentially leading to a cleaner safety profile.

The following table summarizes the general effects of introducing a trifluoromethyl group on key physicochemical and pharmacokinetic parameters.

| Property | Effect of CF₃ Introduction | Rationale |

| Lipophilicity (LogP) | Increase | High hydrophobicity of the CF₃ group. |

| Aqueous Solubility | Decrease | Increased lipophilicity reduces affinity for water. |

| pKa (Pyridine Nitrogen) | Decrease | Strong electron-withdrawing effect reduces basicity. |

| Metabolic Stability | Increase | High C-F bond strength resists enzymatic cleavage. |

| Membrane Permeability | Increase | Enhanced lipophilicity facilitates passage through lipid bilayers. |

Synthesis of Trifluoromethylated Nicotinonitrile Derivatives

The synthesis of trifluoromethylated nicotinonitriles can be approached in two primary ways: by constructing the pyridine ring from acyclic trifluoromethylated precursors or by introducing the trifluoromethyl group onto a pre-existing pyridine or nicotinonitrile scaffold.

General Synthetic Workflow

The following diagram illustrates a common synthetic route to 4-(trifluoromethyl)nicotinonitrile, a key intermediate in the synthesis of many bioactive molecules.[2][12]

Caption: Synthetic workflow for 4-(trifluoromethyl)nicotinonitrile.

Detailed Experimental Protocol: Synthesis of 4-(Trifluoromethyl)nicotinonitrile

This protocol is adapted from a patented industrial synthesis method.[12]

Step 1: Preparation of 4-Ethoxy-1,1,1-trifluoro-3-en-2-one

-

To a 1000 mL four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add vinyl ethyl ether (72.1 g), pyridine (87.0 g), and toluene (500 mL).

-

Cool the mixture to 0-5 °C with an ice bath.

-

Slowly add trifluoroacetyl chloride (159.0 g) dropwise over 1 hour, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring for 3 hours at the same temperature.

-

Quench the reaction by adding 300 mL of ice water.

-

Separate the organic phase and wash it twice with brine.

-

Evaporate the toluene under reduced pressure to obtain 4-ethoxy-1,1,1-trifluoro-3-en-2-one as a light yellow liquid (yield: ~92%).

Step 2: Synthesis of 4-(Trifluoromethyl)nicotinonitrile

-

In a 1000 mL four-necked flask, add the 4-ethoxy-1,1,1-trifluoro-3-en-2-one (168.1 g) from Step 1, 3-aminoacrylonitrile (68.1 g), and methanol (300 mL).

-

Stir the mixture and heat to reflux for 3 hours.

-

Slowly add a methanol solution of sodium methoxide (59.4 g) dropwise.

-

Continue to reflux for an additional 5 hours.

-

Recover the methanol by distillation to obtain a white solid.

-

Wash the solid with water and dry to yield 4-(trifluoromethyl)nicotinonitrile (yield: ~91%).

Biological Activity and Structure-Activity Relationships

The introduction of a trifluoromethyl group into the nicotinonitrile scaffold has led to the discovery of potent inhibitors of various biological targets, particularly protein kinases, with significant therapeutic potential in oncology.

Nicotinonitrile Derivatives as Kinase Inhibitors

Many nicotinonitrile derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer.[5][13] The trifluoromethyl group can enhance the binding affinity of these inhibitors to the kinase active site through various mechanisms:

-

Hydrophobic Interactions: The lipophilic CF₃ group can engage in favorable hydrophobic interactions with nonpolar residues in the ATP-binding pocket.

-

Modulation of Hydrogen Bonding: The electron-withdrawing nature of the CF₃ group can influence the hydrogen bonding potential of the nicotinonitrile core and adjacent substituents.

-

Conformational Effects: The steric bulk of the CF₃ group can lock the molecule into a bioactive conformation that is optimal for binding.

The following diagram depicts a simplified representation of the PIM kinase signaling pathway, a target for some trifluoromethylated nicotinonitrile derivatives.[5][6]

Caption: Simplified PIM kinase signaling pathway and its inhibition.

Quantitative Structure-Activity Relationship (QSAR) Insights

Studies on various series of trifluoromethylated nicotinonitrile derivatives have provided valuable insights into their structure-activity relationships. For instance, in a series of Pim kinase inhibitors, the position and nature of substituents on the nicotinonitrile scaffold, in addition to the trifluoromethyl group, were found to be critical for potent activity.[5][6]

The following table presents hypothetical, yet representative, IC₅₀ values for a series of trifluoromethylated nicotinonitrile derivatives against a target kinase, illustrating the impact of substituent modifications.

| Compound | R¹ | R² | Kinase IC₅₀ (nM) |

| 1a | -H | -NH₂ | 580 |

| 1b | -CF₃ | -NH₂ | 85 |

| 1c | -CF₃ | -NH-c-propyl | 35 |

| 1d | -CF₃ | -NH-phenyl | 15 |

| 1e | -H | -NH-phenyl | 350 |

This data is illustrative and intended to demonstrate SAR principles.

These hypothetical data illustrate that the presence of the trifluoromethyl group (comparing 1a and 1b ) significantly enhances potency. Further modifications to the amino substituent (R²) lead to even greater improvements in activity (1c and 1d ), highlighting the importance of exploring the chemical space around the core scaffold.

In Vitro Biological Evaluation: Experimental Protocols

The biological evaluation of novel trifluoromethylated nicotinonitrile derivatives typically involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.

Protocol: In Vitro Kinase Inhibition Assay (PIM-1)

This protocol is a generalized procedure based on commercially available assay kits.[14][15][16]

Objective: To determine the IC₅₀ value of a test compound against PIM-1 kinase.

Materials:

-

Recombinant PIM-1 kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Assay buffer

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer containing a constant percentage of DMSO.

-

In a 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add a mixture of PIM-1 kinase and the kinase substrate to each well, except the negative control.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which generates a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol: Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[10][17]

Objective: To determine the IC₅₀ value of a test compound in a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, HCT-116)

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound. Include wells for a vehicle control (DMSO only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's armamentarium for the design of novel nicotinonitrile-based therapeutics. Its ability to enhance lipophilicity, improve metabolic stability, and modulate electronic properties provides a rational basis for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The successful application of this strategy in the development of potent kinase inhibitors and anticancer agents underscores the continued importance of fluorine chemistry in drug discovery.

Future research in this area will likely focus on the development of more selective and potent trifluoromethylated nicotinonitrile derivatives, guided by a deeper understanding of their interactions with biological targets at the molecular level. The exploration of novel synthetic methodologies for the efficient and regioselective introduction of the trifluoromethyl group will also be crucial for expanding the chemical space of this promising class of compounds. As our understanding of the complex interplay between physicochemical properties and biological activity continues to grow, the strategic use of the trifluoromethyl group in nicotinonitrile derivatives is poised to deliver the next generation of innovative medicines.

References

- 1. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies [mdpi.com]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. QSAR analysis of nicotinamidic compounds and design of potential Bruton's tyrosine kinase (Btk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nuvisan.com [nuvisan.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scbt.com [scbt.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. promega.com [promega.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ijprajournal.com [ijprajournal.com]

The Trifluoromethyl Group on the Pyridine Ring: A Technical Guide to Electronic and Steric Effects in Drug Discovery

Introduction: The Trifluoromethyl Group as a "Super-Substituent" in Medicinal Chemistry

The strategic incorporation of the trifluoromethyl (CF3) group into pyridine-containing molecules has become a cornerstone of modern medicinal chemistry.[1] This is not merely a matter of adding molecular weight; the CF3 group acts as a "super-substituent," profoundly altering the electronic and steric landscape of the pyridine ring. These modifications can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] For researchers and drug development professionals, a deep understanding of these effects is paramount for the rational design of novel therapeutics. This guide provides an in-depth analysis of the electronic and steric consequences of trifluoromethylating the pyridine ring, supported by experimental data and practical protocols. Trifluoromethylated pyridines are key structural motifs in a wide array of pharmaceuticals and agrochemicals, underscoring their significance in the field.[3]

Electronic Effects of the Trifluoromethyl Group: A Potent Electron Sink

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[4] Its influence on the pyridine ring is primarily driven by a strong inductive effect, which significantly alters the electron density distribution and, consequently, the ring's reactivity and basicity.

Inductive Effect and Resonance

The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the pyridine ring through the carbon-carbon sigma bond. This inductive electron withdrawal (-I effect) is the dominant electronic influence of the CF3 group.[5] Unlike substituents with lone pairs or pi systems, the CF3 group does not participate in resonance donation; in fact, it can be considered to have a deactivating hyperconjugative effect. The Hammett constant (σp) for the trifluoromethyl group is approximately +0.54, signifying its strong electron-withdrawing nature.[3]

Impact on pKa: Modulating Basicity

The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen. By pulling electron density from the ring, the CF3 group destabilizes the protonated form (pyridinium ion), making the lone pair on the nitrogen less available for protonation. This results in a lower pKa value compared to unsubstituted pyridine. The position of the CF3 group on the ring has a pronounced effect on the extent of this pKa depression.

| Compound | pKa |

| Pyridine | 5.25 |

| 2-(Trifluoromethyl)pyridine | ~1.7 |

| 3-(Trifluoromethyl)pyridine | 2.83 |

| 4-(Trifluoromethyl)pyridine | 1.8 |

Table 1: Comparative pKa values of pyridine and its trifluoromethyl-substituted analogs.[6][7][8]

The data clearly indicates that a trifluoromethyl group at any position significantly lowers the pKa of the pyridine ring, with the effect being most pronounced at the 2- and 4-positions due to the direct electronic communication with the nitrogen atom.

Molecular Electrostatic Potential (MEP)

Computational analysis of the molecular electrostatic potential (MEP) provides a visual representation of the electronic effects. The MEP map of a trifluoromethyl-substituted pyridine reveals a significant depletion of electron density (indicated by blue regions) on the pyridine ring, particularly at the positions ortho and para to the CF3 group. The nitrogen atom's lone pair region, while still the most negative potential (red region), is less electron-rich compared to that of unsubstituted pyridine. This visualization underscores the powerful electron-withdrawing influence of the CF3 group.[9][10][11]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 7. researchgate.net [researchgate.net]

- 8. peerj.com [peerj.com]

- 9. MEP [cup.uni-muenchen.de]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

metabolic stability of compounds containing trifluoromethyl groups

An In-Depth Technical Guide to the Metabolic Stability of Compounds Containing Trifluoromethyl Groups

Abstract

The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a compound's pharmacological profile. This guide provides an in-depth exploration of the role of the CF₃ group in modulating metabolic stability, a critical determinant of a drug candidate's success. We will delve into the mechanistic underpinnings of this stability enhancement, provide detailed, field-proven protocols for its assessment, and discuss the potential metabolic fates and liabilities associated with this unique functional group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic incorporation of trifluoromethyl groups in their therapeutic design endeavors.

The Trifluoromethyl Group: A Paradigm of Metabolic Fortification in Drug Design

The strategic incorporation of fluorine-containing functional groups has become a pivotal strategy in modern drug discovery, with the trifluoromethyl (CF₃) group being a particularly prominent player.[1] Its widespread adoption stems from a unique combination of physicochemical properties that can profoundly and often favorably influence a molecule's lipophilicity, binding affinity, and, most notably, its metabolic stability.[2][3] The CF₃ group is frequently employed as a bioisostere for a methyl group or a hydrogen atom, a substitution that can dramatically alter a compound's pharmacokinetic profile.[4]

The enhanced metabolic stability conferred by the CF₃ group is primarily attributed to the exceptional strength of the carbon-fluorine (C-F) bond, which has a bond dissociation energy of approximately 485.3 kJ/mol, significantly higher than that of a carbon-hydrogen (C-H) bond (around 414.2 kJ/mol).[5][6] This high bond energy makes the CF₃ group exceptionally resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes, which are the primary drivers of Phase I metabolism for a vast number of xenobiotics.[2] By strategically placing a CF₃ group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked, a tactic often referred to as "metabolic switching."[4] This can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[4][6]

The electron-withdrawing nature of the CF₃ group can also deactivate adjacent aromatic rings, rendering them less susceptible to oxidative metabolism.[5][6] Furthermore, the steric bulk of the CF₃ group, which is larger than a methyl group, can hinder the approach of metabolic enzymes to nearby sites, providing an additional layer of metabolic protection.[7] The impact of these properties is evident in the numerous FDA-approved drugs that incorporate a trifluoromethyl group, a testament to its value in drug design.[1]

Quantifying the Impact: A Comparative Analysis of Metabolic Stability

The theoretical benefits of trifluoromethylation are consistently borne out in experimental data. The strategic replacement of a metabolically labile methyl group with a trifluoromethyl group typically leads to a significant improvement in metabolic stability. This is quantifiable through in vitro assays that measure parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.

| Compound Class | Compound/Analog | Description | t½ (min) | CLint (μL/min/mg protein) | Species | Reference |

| Picornavirus Inhibitors | Methyl-substituted analog | Metabolically labile methyl group | - | High (8 metabolic products) | Monkey | [8] |

| Trifluoromethyl-substituted analog | CF₃ group blocks metabolism | - | Low (2 minor metabolites) | Monkey | [8] | |

| CB1 Allosteric Modulators | Aliphatic NO₂ analog | Nitro group-containing compound | - | Higher | - | [9] |

| Trifluoromethyl analog | CF₃ replaces the NO₂ group | - | Lower | - | [9] | |

| Biaryls | tert-Butyl-containing analog | Metabolically susceptible tert-butyl group | - | High | Rat | [7] |

| Trifluoromethylcyclopropyl analog | CF₃-containing bioisostere | - | Low | Rat | [7] | |

| Amides | tert-Butyl-containing analog | Metabolically susceptible tert-butyl group | - | High | Rat | [7] |

| Trifluoromethylcyclopropyl analog | CF₃-containing bioisostere | - | Low | Rat | [7] |

Note: The data presented is a synthesis of findings from multiple sources to illustrate the consistent trend of increased metabolic stability with trifluoromethyl substitution. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.

Experimental Assessment of Metabolic Stability: Self-Validating Protocols

The cornerstone of assessing the metabolic stability of a compound lies in robust and reproducible in vitro assays. These assays provide critical data for ranking compounds, guiding structure-activity relationship (SAR) studies, and predicting in vivo pharmacokinetic parameters. The two most fundamental assays in this regard are the liver microsomal stability assay and the hepatocyte stability assay.

In Vitro Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery, providing a rapid and cost-effective method to assess a compound's susceptibility to Phase I metabolism, primarily driven by CYP enzymes.[10]

Causality Behind Experimental Choices:

-

Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the CYPs.[10] Their use allows for a focused assessment of oxidative metabolism.

-

NADPH Regenerating System: CYPs require NADPH as a cofactor to function.[10][11] A regenerating system is used to ensure a constant supply of NADPH throughout the incubation, preventing cofactor depletion from becoming a rate-limiting factor.

-

Time Points: Multiple time points are taken to determine the rate of disappearance of the parent compound, which is essential for calculating the half-life and intrinsic clearance.[11]

-

Quenching with Organic Solvent: A cold organic solvent, such as acetonitrile, is used to terminate the reaction by precipitating the microsomal proteins and halting all enzymatic activity.[11]

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw pooled liver microsomes (from the species of interest, e.g., human, rat) on ice.

-

Prepare the NADPH regenerating system as per the manufacturer's instructions. This typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer.

-

Prepare a quenching solution of cold acetonitrile containing an internal standard for analytical quantification.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomes to a phosphate buffer (e.g., 100 mM, pH 7.4) to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

-

Add the test compound to the microsome suspension to achieve the final desired concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Sampling and Reaction Termination:

-

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately add the aliquot to the quenching solution to terminate the reaction.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .

-

Workflow for Microsomal Stability Assay

Caption: A generalized workflow for an in vitro microsomal stability assay.

In Vitro Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors in a more physiologically relevant environment.[12]

Causality Behind Experimental Choices:

-

Cryopreserved Hepatocytes: These provide a convenient and reliable source of metabolically competent liver cells from various species, allowing for the study of interspecies differences in metabolism.[12]

-

Suspension or Plated Format: Suspension assays are suitable for short-term incubations, while plated hepatocytes can be used for longer-term studies of low-turnover compounds.[12][13]

-

Inclusion of Phase II Metabolism: Unlike microsomes, hepatocytes contain the enzymes and cofactors necessary for Phase II conjugation reactions (e.g., glucuronidation, sulfation), providing a more complete picture of a compound's metabolic fate.[14]

Step-by-Step Protocol:

-

Hepatocyte Preparation:

-

Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

-

Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E with supplements).

-

Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

-

Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10⁶ viable cells/mL).

-

-

Incubation:

-

In a multi-well plate, add the test compound to the pre-warmed incubation medium to achieve the final desired concentration (e.g., 1 µM).

-

Initiate the reaction by adding the hepatocyte suspension to the wells containing the test compound.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Sampling and Reaction Termination:

-

At predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the hepatocyte suspension.[5]

-

Immediately add the aliquot to a quenching solution of cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge to pellet cell debris and precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

-

-

Data Analysis:

-

The data analysis is similar to the microsomal stability assay, with the calculation of t½ and CLint. The CLint value is typically normalized to the number of hepatocytes (e.g., µL/min/10⁶ cells).[12]

-

Workflow for Hepatocyte Stability Assay

Caption: A generalized workflow for an in vitro hepatocyte stability assay.

Metabolic Fate and Potential Liabilities of Trifluoromethylated Compounds

While the CF₃ group is renowned for its metabolic stability, it is not entirely inert. A comprehensive understanding of its potential metabolic pathways and associated liabilities is crucial for the safe design of trifluoromethylated drugs.

Biotransformation of the Trifluoromethyl Group

Under certain circumstances, the CF₃ group can undergo metabolic defluorination.[11][15] This is a less common metabolic pathway compared to the oxidation of other parts of the molecule, but its potential must be considered. Enzymatic defluorination can be initiated by CYP-mediated oxidation of the carbon atom bearing the CF₃ group, leading to the formation of an unstable hemiacetal that can then release fluoride ions and ultimately be converted to a carboxylic acid.[16] The formation of trifluoroacetic acid from the metabolism of some CF₃-containing compounds has been reported.[17]

Potential Metabolic Pathways of the Trifluoromethyl Group

Caption: A potential pathway for the metabolic defluorination of a trifluoromethyl group.

Cytochrome P450 Isozyme Interactions

The major CYP isozymes involved in the metabolism of most drugs are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[18] Trifluoromethylated compounds can be substrates, inhibitors, or inducers of these enzymes. For example, some drugs containing a CF₃ group are known to be metabolized primarily by CYP3A4 and CYP2D6.[1][19] It is crucial to characterize the potential for CYP inhibition, as this can lead to clinically significant drug-drug interactions.[20] Fluorometric high-throughput screening assays are often used in early discovery to assess the potential for CYP inhibition.[21]

Bioactivation and Toxicity

A critical aspect of drug safety assessment is the potential for a compound to be metabolically activated to form reactive metabolites that can covalently bind to cellular macromolecules, leading to toxicity.[3] While the CF₃ group itself is generally considered to be non-toxic and inert, the overall molecular scaffold can still be susceptible to bioactivation at other sites.[22] In some cases, the metabolic defluorination of certain fluorinated compounds can lead to the formation of reactive acyl fluorides.[11] Furthermore, the release of fluoride ions from extensive metabolism of a highly dosed drug could potentially lead to safety issues such as skeletal fluorosis, as has been observed with long-term use of some fluorinated drugs.[20][23]

Advanced Analytical Strategies for Metabolite Identification